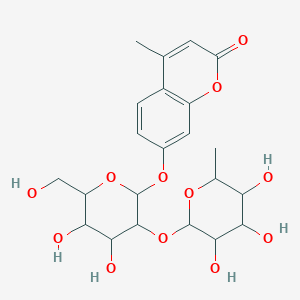
4-Methylumbelliferyl2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside is a synthetic compound often used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it particularly useful in assays to study enzyme activity, especially those involving glycosidases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glycosyl donor. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and are carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific glycosidases. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using glycosidases such as α-L-fucosidase and β-D-galactosidase.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.
Major Products
The major product of enzymatic hydrolysis is 4-methylumbelliferone, a compound that exhibits strong fluorescence, making it easy to detect and quantify.
科学研究应用
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of glycosidases.
Biology: Helps in the investigation of metabolic pathways involving glycosidases.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Employed in quality control processes to ensure the activity of enzyme preparations.
作用机制
The compound exerts its effects through enzymatic cleavage by specific glycosidases. The enzymes target the glycosidic bond between the sugar moieties and the 4-methylumbelliferone. Upon cleavage, 4-methylumbelliferone is released and fluoresces under UV light, allowing for easy detection and quantification.
相似化合物的比较
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Similar in structure but lacks the α-L-fucopyranosyl moiety.
4-Methylumbelliferyl α-L-fucopyranoside: Similar but lacks the β-D-galactopyranosyl moiety.
Uniqueness
4-Methylumbelliferyl 2-O-(a-L-fucopyranosyl)-b-D-galactopyranoside is unique due to its dual sugar moieties, making it a valuable tool for studying enzymes that act on complex carbohydrates. Its ability to release a fluorescent signal upon enzymatic cleavage also sets it apart from other substrates.
属性
IUPAC Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUSHJADSGABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
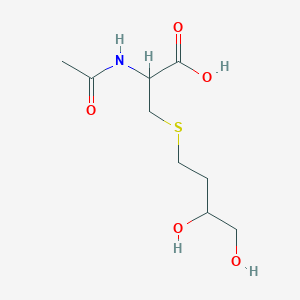
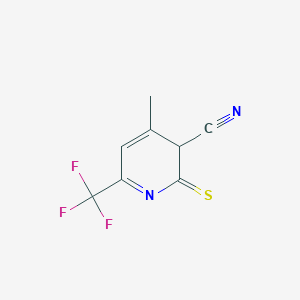
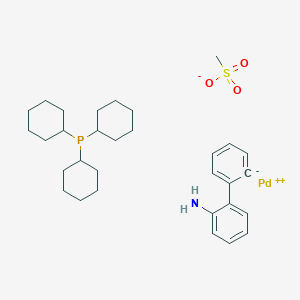
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)
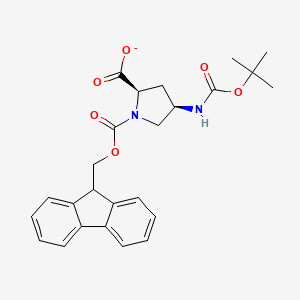
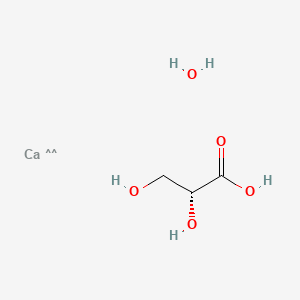

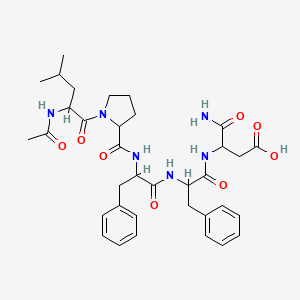

![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)

